2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a structurally complex acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is substituted with a tetrahydro-2H-pyran-4-yl group and a 2,2,2-trifluoroethyl moiety. The compound’s structural features, such as the dihydrobenzofuran’s rigidity and the trifluoroethyl group’s lipophilicity, may influence its physicochemical properties, including solubility and metabolic stability .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-18(2)10-13-4-3-5-15(17(13)27-18)26-11-16(24)23(12-19(20,21)22)14-6-8-25-9-7-14/h3-5,14H,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUGMJUASPDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N(CC(F)(F)F)C3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique molecular structure incorporates a benzofuran moiety and various functional groups that may interact with biological systems in significant ways.
Molecular Structure and Properties
- Molecular Formula : C16H22F3N2O3
- Molecular Weight : 354.36 g/mol
- IUPAC Name : 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways.
- Cellular Adhesion : Potential effects on cell adhesion and migration could impact processes like wound healing or cancer metastasis.
Biological Activity
Recent studies have investigated the biological activities associated with this compound:
Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- Assays Conducted : MTT assay for cell viability, wound healing assays to assess migration.
Anti-inflammatory Effects
Compounds derived from benzofuran structures have been noted for their anti-inflammatory properties. This compound's ability to modulate inflammatory cytokines may provide therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Data Table of Biological Activities
Case Studies
-
Study on Anticancer Properties :
- A study conducted on the MDA-MB-231 cell line demonstrated that treatment with the compound led to a significant reduction in cell viability at concentrations above 10 µM after 48 hours.
- Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, confirmed by increased levels of cytochrome c in the cytosol.
-
Anti-inflammatory Research :
- In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower serum levels of pro-inflammatory cytokines compared to controls.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Comparison with Similar Compounds
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide
This compound () shares the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and acetamide backbone with the target molecule. However, the acetamide nitrogen is substituted with an ortho-tolyl group (o-tolyl), contrasting with the target’s tetrahydro-2H-pyran-4-yl and trifluoroethyl groups. Crystallographic data from Acta Crystallographica indicate planar geometry in the benzofuran-acetamide core, which may stabilize intermolecular interactions in solid-state formulations .
N-({(2R)-7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)acetamide
This chiral analogue () features a (2R)-configured dihydrobenzofuran core with a trifluoromethylphenyl substituent at position 5. Unlike the target compound, the acetamide is attached via a methylene bridge to the benzofuran, and the nitrogen is unsubstituted. The trifluoromethyl group enhances electron-withdrawing effects, which could increase metabolic resistance compared to the target’s trifluoroethyl group. The stereochemistry at C2 may influence receptor binding in enantioselective biological systems .
Functional Group Variations in Acetamide Derivatives
Chloroacetamide Herbicides ()
Examples include alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide). These compounds share the acetamide backbone but incorporate chlorine and alkyl/aryl substituents. The target compound lacks chlorine, which is critical for herbicidal activity in this class. Instead, its trifluoroethyl group may confer resistance to hydrolytic degradation, a common issue with chloroacetamides. The tetrahydro-2H-pyran-4-yl substituent could improve water solubility relative to the lipophilic aromatic groups in herbicides like pretilachlor .
Eli Lilly’s Hydroxy-Acetamide Derivatives ()
Compounds such as 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide feature a hydroxy-acetyl group on the acetamide nitrogen. The hydroxyl group enables hydrogen bonding, which is absent in the target compound. However, the trifluoroethyl group in the target may compensate by enhancing lipid solubility and membrane permeability. Eli Lilly’s synthesis methods (e.g., HATU-mediated coupling, chiral separation) suggest that analogous strategies could apply to the target compound, though its tetrahydro-2H-pyran-4-yl group may complicate purification .
Key Physicochemical and Functional Comparisons
*Calculated based on molecular formulas from evidence.
Preparation Methods
Methallylation and Cyclization
The process begins with 2-hydroxyacetophenone, which undergoes methallylation using methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor like potassium carbonate. This yields 2-acetylphenyl methallyl ether. Subsequent thermal rearrangement at 190–200°C in the presence of anhydrous magnesium chloride induces cyclization to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.
Reaction Conditions
- Temperature: 190–200°C
- Catalyst: Anhydrous MgCl₂
- Yield: ~70% (based on analogous protocols)
Oxidation and Hydrolysis
The acetyl group at position 7 is oxidized to an acetoxy group using peracetic acid in chloroform, followed by hydrolysis under basic conditions to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Key Data
| Step | Reagent/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Methallylation | Methallyl Cl, K₂CO₃ | 2-Acetylphenyl methallyl ether | 85 |
| Cyclization | MgCl₂, 190°C | 7-Acetylbenzofuran | 70 |
| Oxidation | CH₃CO₃H, CHCl₃ | 7-Acetoxybenzofuran | 87 |
| Hydrolysis | NaOH, H₂O | 7-Benzofuranol | 90 |
Etherification to Form the Acetamide Bridge
The benzofuranol intermediate undergoes etherification with a chloroacetamide derivative to install the acetamide sidechain. A method adapted from CN111518041A demonstrates similar etherification using potassium carbonate in tetrahydrofuran (THF).
Chloroacetamide Activation
Reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with chloroacetyl chloride in the presence of K₂CO₃ yields 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl chloride. This intermediate is subsequently coupled with a secondary amine.
Optimized Parameters
Preparation of the N-(Tetrahydro-2H-Pyran-4-yl)-N-(2,2,2-Trifluoroethyl)Amine
The tertiary amine component requires a two-step synthesis:
Reductive Amination
Tetrahydro-2H-pyran-4-amine is reacted with 2,2,2-trifluoroethyl triflate in acetonitrile, followed by reduction with sodium cyanoborohydride to form N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)amine.
Amide Coupling
The amine is coupled with 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl chloride using Hünig’s base (DIPEA) in dichloromethane, yielding the final acetamide.
Spectroscopic Validation
- ¹H NMR: δ 1.25 (s, 6H, CH₃), 3.45–3.70 (m, 4H, pyran), 4.20 (s, 2H, OCH₂CO)
- ¹⁹F NMR: δ -70.5 (CF₃)
Alternative Pathways and Catalytic Innovations
Palladium-Catalyzed Dehalogenation
A patent method for dehalogenating chloro intermediates (e.g., 3-chloro-1,2,4-triazole derivatives) using Pd/C under hydrogen suggests applicability for removing protecting groups or resolving stereochemistry in analogous acetamides.
Solvent Effects on Cyclization
Comparative studies in ethyl acetate vs. THF demonstrate a 15% yield improvement in etherification steps, attributed to enhanced solubility of potassium carbonate.
Challenges and Optimization Strategies
Racemization Control
The benzofuran core’s stereochemical integrity is preserved by avoiding protic solvents during cyclization, minimizing racemization.
Purification Techniques
Flash chromatography (DCM/MeOH 95:5) and recrystallization from isopropanol are critical for isolating high-purity intermediates.
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether bridge to an acetamide group substituted with tetrahydro-2H-pyran-4-yl and trifluoroethyl moieties. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves absolute configuration and intermolecular interactions .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves multi-step organic reactions:
Core Formation : Alkylation or cyclization to construct the dihydrobenzofuran ring .
Etherification : Coupling the benzofuran core with a chloroacetamide intermediate under basic conditions (e.g., KCO in DMF) .
Amide Functionalization : Reacting with tetrahydro-2H-pyran-4-amine and trifluoroethyl bromide via nucleophilic substitution .
- Key Parameters : Temperature control (60–80°C), anhydrous solvents, and catalytic agents (e.g., triethylamine) .
Q. How is the compound’s purity assessed, and what methods optimize yield?
- Chromatography : Reverse-phase HPLC or flash chromatography (eluent: MeOH/CHCl) ensures ≥95% purity .
- Recrystallization : Solvent systems like ethyl acetate/hexane improve crystallinity .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents for reactive intermediates) and monitor reaction progress via TLC .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement .
- Solubility Adjustments : Test in DMSO/PBS mixtures to avoid aggregation artifacts .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Models reaction pathways for acetyloxy and trifluoroethyl groups .
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450 isoforms) .
- Docking Studies : Identifies potential binding pockets in proteins using AutoDock Vina or Schrödinger .
Q. How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detects trace impurities (<0.1%) and assigns structures via fragmentation patterns .
- Reaction Kinetic Studies : Vary temperature/pH to suppress side reactions (e.g., hydrolysis of the acetamide group) .
- Catalyst Screening : Test palladium or copper catalysts for selective coupling .
Notes for Methodological Rigor
- Reproducibility : Validate synthetic protocols across ≥3 independent batches .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for bioactivity comparisons .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
